Dimenhydrinate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

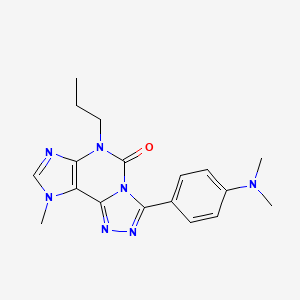

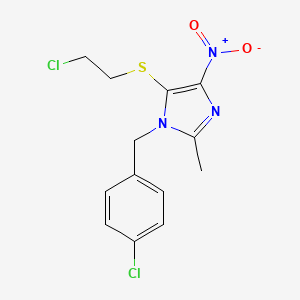

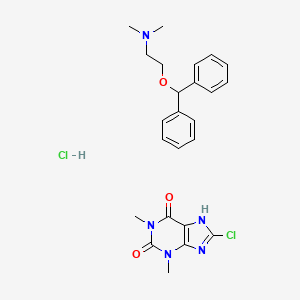

Dimenhydrinate hydrochloride is a medication commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness. It is a combination of two active ingredients: diphenhydramine, an antihistamine, and 8-chlorotheophylline, a stimulant. This compound is available over-the-counter under various brand names, including Dramamine, Gravol, and Driminate.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimenhydrinate hydrochloride is synthesized through a chemical reaction between diphenhydramine and 8-chlorotheophylline. The process involves the formation of an amide bond between the two compounds, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors under controlled conditions to ensure product purity and consistency. The reaction mixture is carefully monitored for temperature, pH, and reaction time to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Dimenhydrinate hydrochloride primarily undergoes reactions related to its functional groups, such as amide hydrolysis and esterification.

Common Reagents and Conditions:

Amide Hydrolysis: This reaction can be performed using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), under elevated temperatures.

Esterification: The esterification of this compound can be achieved using acyl chlorides or anhydrides in the presence of a catalyst like pyridine.

Major Products Formed:

Hydrolysis Products: The hydrolysis of this compound results in the formation of diphenhydramine and 8-chlorotheophylline.

Esterification Products: Esterification reactions can produce various esters, depending on the acylating agent used.

Scientific Research Applications

Dimenhydrinate hydrochloride has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and stability.

Biology: Research on this compound focuses on its effects on histamine receptors and its potential use in treating allergic reactions.

Medicine: It is widely studied for its efficacy in treating motion sickness, vertigo, and nausea.

Industry: The compound is used in the development of transdermal patches and other drug delivery systems to improve its bioavailability and patient compliance.

Mechanism of Action

Dimenhydrinate hydrochloride exerts its effects through multiple mechanisms:

Antihistaminic Activity: It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.

Anticholinergic Activity: It blocks the action of acetylcholine, reducing vestibular stimulation and labyrinthine function.

Sedative Effects: The presence of 8-chlorotheophylline provides a mild stimulant effect, balancing the sedative properties of diphenhydramine.

Comparison with Similar Compounds

Meclizine: Used for motion sickness and vertigo, but lacks the stimulant component.

Promethazine: Effective for nausea and vomiting, but has stronger sedative effects.

Scopolamine: Used for motion sickness, but administered via a transdermal patch.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

CAS No. |

76005-58-8 |

|---|---|

Molecular Formula |

C24H29Cl2N5O3 |

Molecular Weight |

506.4 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C17H21NO.C7H7ClN4O2.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10);1H |

InChI Key |

XBELCFNAGSCRNF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.